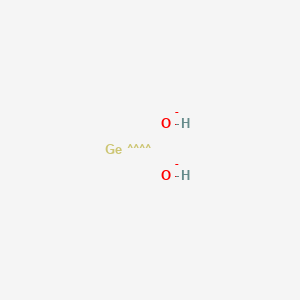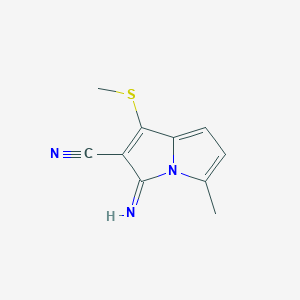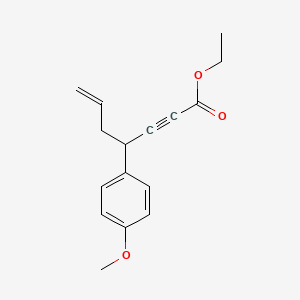![molecular formula C15H15N5OS B12588968 Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)
Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, an acetamide moiety, and a triazinoindole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by reacting 2,3-dichloro-6-methylquinoxaline with thiosemicarbazide in n-butanol under reflux conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using appropriate reagents and catalysts.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Acetamide, N-cyclopropyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Acetamide, N-cyclopropyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Uniqueness
The uniqueness of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- lies in its specific structural features, such as the presence of a cyclopropyl group and a triazinoindole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C15H15N5OS |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-cyclopropyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H15N5OS/c1-8-2-5-11-10(6-8)13-14(17-11)18-15(20-19-13)22-7-12(21)16-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,16,21)(H,17,18,20) |
InChI-Schlüssel |
HTEIZVNHUMCLEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)









![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)
![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)


